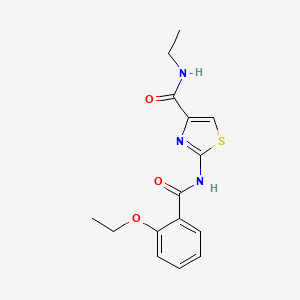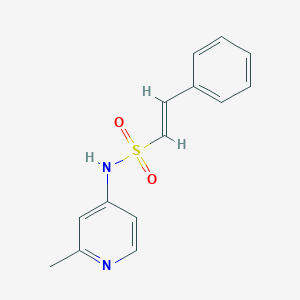
5-Fluoro-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Fluoro-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a chemical compound . The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H12FN3O3S . It contains a pyrrolidine ring, a thiophene ring, and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
The average mass of “this compound” is 341.333 Da and the monoisotopic mass is 341.064575 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been explored for its synthesis techniques and structural properties. Studies have delved into the synthesis of related fluorinated pyrimidines and their derivatives, showcasing methods that enhance the understanding of their chemical behaviors and potential for further modification. For instance, the synthesis of a series of 4'-thio-5-halogenopyrimidine nucleosides, including the 5-fluoro variant, has been conducted to explore their leukemia inhibitory properties and activity against strains resistant to similar compounds (Bobek, Bloch, Parthasarathy, & Whistler, 1975).
Biological Activity
The exploration of the biological activity of fluorinated pyrimidines has been a significant area of research. These compounds, including derivatives of 5-fluoro pyrimidines, have shown promising antitumor, antiviral, and antibacterial properties. Research has focused on understanding the mechanisms through which these compounds interact with biological systems to exert their effects. The development of new 5-fluorouracil derivatives aimed at reducing side effects and broadening the margin of safety is a testament to the ongoing efforts to enhance therapeutic indices of such compounds (Rosowsky, Kim, & Wick, 1981).
Antineoplastic Properties and Cancer Research
Fluorinated pyrimidines have played a crucial role in cancer treatment, with 5-fluorouracil (5-FU) being a cornerstone in the management of various tumors. Research has continually sought to improve the therapeutic index of 5-FU through the development of derivatives that can be administered more conveniently while minimizing toxic effects. Oral fluoropyrimidine derivatives, such as capecitabine, represent advancements in this regard, offering effective cancer treatment options with improved patient convenience and safety profiles (de Bono & Twelves, 2004).
Zukünftige Richtungen
Pyrrolidine compounds, including “5-Fluoro-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine”, have potential for the treatment of human diseases . Future research could focus on exploring the biological activities of these compounds and developing new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
5-fluoro-2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3S2/c13-9-6-14-12(15-7-9)19-10-3-4-16(8-10)21(17,18)11-2-1-5-20-11/h1-2,5-7,10H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAKDHSLXFGBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B2861285.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2861286.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2861288.png)
![Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate](/img/structure/B2861289.png)


![N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2861293.png)



![Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2861302.png)
